molecular formula C19H24N4O3 B2618410 4-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine CAS No. 1021041-68-8

4-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine

Cat. No.: B2618410
CAS No.: 1021041-68-8
M. Wt: 356.426
InChI Key: DHZLZXDKRDFSPY-UHFFFAOYSA-N
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Description

4-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethoxy, methoxybenzoyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 2-methylpyrimidine with 4-(3-methoxybenzoyl)piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The ethoxy group can be introduced through an ethylation reaction using ethyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-methoxybenzoic acid, while reduction of the carbonyl group may produce 3-methoxybenzyl alcohol.

Scientific Research Applications

4-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(3-methoxybenzoyl)piperazin-1-yl]benzonitrile: Shares the methoxybenzoyl and piperazinyl groups but differs in the core structure.

    4-(3-methoxybenzoyl)piperazine: Lacks the pyrimidine ring and ethoxy group.

    2-methyl-4-ethoxypyrimidine: Contains the pyrimidine ring and ethoxy group but lacks the methoxybenzoyl and piperazinyl groups.

Uniqueness

The uniqueness of 4-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine lies in its combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-4-26-18-13-17(20-14(2)21-18)22-8-10-23(11-9-22)19(24)15-6-5-7-16(12-15)25-3/h5-7,12-13H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZLZXDKRDFSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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